Light Stability and Decarboxylation Resistance
The hydrochloride salt form (CAS 66659-20-9) is explicitly described as 'light-stable' and 'stable both in solution and as a solid' in U.S. Patent 4,391,979, which addresses the inherent instability of the prior art free acid form [1]. In contrast, the free acid (2-(2-aminothiazol-4-yl)acetic acid, CAS 29676-71-9) is documented to be 'light-sensitive' and 'relatively easily undergoes decarboxylation in solution to give 2-amino-4-methylthiazole' [1]. This differential stability is critical for process reliability and shelf-life.
| Evidence Dimension | Photostability and chemical stability (decarboxylation tendency) in solution and solid state |
|---|---|
| Target Compound Data | Light-stable; stable both in solution and as a solid; no decarboxylation reported under normal handling [1] |
| Comparator Or Baseline | Free acid (2-(2-Aminothiazol-4-yl)acetic acid): Light-sensitive; undergoes decarboxylation in solution to form 2-amino-4-methylthiazole [1] |
| Quantified Difference | Qualitative stability advantage (light-stable vs. light-sensitive and prone to degradation) |
| Conditions | Standard ambient and solution storage conditions as described in patent literature for cephalosporin intermediate synthesis |
Why This Matters
The light-stable nature of the hydrochloride salt reduces the risk of potency loss and impurity formation during storage and handling, directly impacting process robustness and final product quality in GMP manufacturing environments.
- [1] Huwiler, A., & Tenud, L. (1983). Process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride. U.S. Patent No. 4,391,979. View Source
